molecular formula C8H7ClO3 B183052 Methyl 5-chloro-2-hydroxybenzoate CAS No. 4068-78-4

Methyl 5-chloro-2-hydroxybenzoate

Cat. No. B183052
CAS RN: 4068-78-4
M. Wt: 186.59 g/mol
InChI Key: KJWHRMZKJXOWFC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxybenzoate is a chemical compound that is structurally related to various synthesized compounds in the field of organic chemistry. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of Methyl 5-chloro-2-hydroxybenzoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid . Similarly, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate involves a one-pot synthesis method starting from 4,5-dinitro-1,2-benzenediamine and methyl 2-hydroxy-4-carboxybenzoate . These methods could potentially be adapted for the synthesis of Methyl 5-chloro-2-hydroxybenzoate by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray crystallography, IR, UV-Vis, MS, and NMR spectroscopy. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, and extensive intermolecular hydrogen bonding was observed . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in a molecule and can be applied to Methyl 5-chloro-2-hydroxybenzoate to predict its molecular interactions and stability.

Chemical Reactions Analysis

The reactivity of related compounds can be complex, involving various transformations and reactions. For instance, metachloroperoxybenzoic acid is used to mediate electrophilic cyclisation of allyl-hydroxyesters . Additionally, photolysis of certain precursors can lead to the generation of carbenes and subsequent reactions with alkenes . These studies demonstrate the types of chemical reactions that compounds with similar structures to Methyl 5-chloro-2-hydroxybenzoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental and computational methods. The experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters . These properties, such as solubility, melting point, and reactivity, are essential for the practical application of the compound in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

  • Antibiotic Biosynthesis and Synthesis Studies : Methyl 5-chloro-2-hydroxybenzoate has been used in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which are important for the biosynthesis and synthesis of several antibiotic classes (Becker, 1984).

  • Pharmaceutical and Cosmetic Applications : The compound is closely related to methyl 4-hydroxybenzoate (methyl paraben), an anti-microbial agent used in cosmetics, personal-care products, and as a food preservative. Studies have focused on its crystal structure and pharmaceutical activity (Sharfalddin et al., 2020).

  • Development of New Chemical Entities : It has been used in the development of new chemicals for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).

  • Synthesis of Amino Acids for Medical Use : Methyl 5-chloro-2-hydroxybenzoate is utilized in synthesizing specific amino acids like methyl p-chloro-3-hydroxytyrosinates, which are used in medical applications (Girard et al., 1996).

  • Nervous System Research : The compound's effect on nervous conduction has been studied, particularly in the context of its use as a preservative in pharmaceuticals (Nathan & Sears, 1961).

  • Environmental Impact and Fate : Studies have been conducted on the occurrence, fate, and behavior of parabens (including methyl 5-chloro-2-hydroxybenzoate) in aquatic environments, focusing on their biodegradability and impact as endocrine disruptors (Haman et al., 2015).

  • Biomedical Imaging : The compound has been investigated for its potential use in biomedical imaging, particularly in the development of chemosensors for detecting specific ions in human cells (Ye et al., 2014).

  • Stabilization of Materials : Methyl 5-chloro-2-hydroxybenzoate and related compounds have been studied for their role as stabilizers and quenchers of singlet molecular oxygen, a key factor in material degradation (Soltermann et al., 1995).

  • Toxicology and Health Impact : There is significant research on the health aspects of methyl paraben, which is chemically similar to Methyl 5-chloro-2-hydroxybenzoate, focusing on its use as a preservative in food and cosmetics and its potential health impacts (Soni et al., 2002).

  • Photodegradation Studies : Research has also been conducted on the photodegradation of parabens, including Methyl 5-chloro-2-hydroxybenzoate, which is critical for understanding their environmental impact and degradation pathways (Gmurek et al., 2015).

Safety And Hazards

Methyl 5-chloro-2-hydroxybenzoate has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It has precautionary statements P261-P264-P271-P280-P302+P352-P305+P351+P338, suggesting measures to prevent and respond to exposure .

properties

IUPAC Name

methyl 5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHRMZKJXOWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063283
Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 5-chlorosalicylate

CAS RN

4068-78-4
Record name Methyl 5-chloro-2-hydroxybenzoate
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Record name Methyl 5-chlorosalicylate
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Record name Methyl 5-chlorosalicylate
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Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Record name Methyl 5-chlorosalicylate
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Record name METHYL 5-CHLOROSALICYLATE
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Synthesis routes and methods I

Procedure details

5-Chlorosalicylic acid was treated with one equivalent of 18M sulfuric acid in refluxing methanol for 20 h to give methyl 5-chlorosalicylate. After recrystallization from isopropyl ether the salicylate was treated with the sodium salt of N-chloro-p-toluylsulfonamide in dimethylformamide in the presence of an excess of sodium iodide to give methyl 5-chloro-3-iodosalicylate. Treatment with 2-bromoethanol in refluxing acetone in the presence of an excess of potassium carbonate for 10 h gave methyl 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoate which was subsequently hydrolyzed in ethanol containing 3N NaOH to give 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoic acid. The acid was treated with 1,1-carbonyldiimidazole in DMF for 1 h, the resulting imidazole amide condensed with (S)-3-aminoquinuclidine. The resulting substituted chlorobenzamide was purified by acid-base extractions and the hydroxy group was protected by a toluenesulfonyl group. The tosylate can be reacted with 50 mCi of hydro[18F]fluoric acid, prepared from H2 [18O]O in an 11 MeV cyclotron and K2CO3 -kryptofix[222] in acetonitrile for 20 min at 120° C. and purified by HPLC, to produce the radiochemical pure product of [18F]-18.
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Synthesis routes and methods II

Procedure details

To a cold solution of 100 ml methanol is slowly added 100 ml thionyl chloride followed by 30 g of 5-chlorosalicylic acid. This is then refluxed overnight, the solvent removed and the residue dissolved in ether. The ether is washed with a sodium bicarbonate solution, water, dried over magnesium sulfate and evaporated to dryness to obtain methyl 5-chlorosalicylate which is used directly in the next step.
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100 mL
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30 g
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100 mL
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Synthesis routes and methods III

Procedure details

A mixture of 5-chloro-2-hydroxybenzoic acid (100 g, 0.57 mol), 20 ml of conc. H2SO4 and 200 ml of dry methanol was heated under reflux for 22 hours. An additional 5 ml of conc. H2SO4 was then added and the solution heated for an additional 24 hours. The solvent was evaporated under reduced pressure and the resulting residue poured into aqueous saturated Na2CO3 and then extracted with CH2Cl2 (2×400 ml). The organic layers were combined, dried over anhydrous Na2SO4, and evaporated to give the desired compound as a white solid (100.5 g, 94.8% yield), mp 44°-46° C. IR (nujol) 1680 (ester) cm-1. NMR (CDCl3) δ 10.60 (s, 1H, OH), 7.73 (d, 1H, JBC =3 Hz HC), 7.33 (d of d, 1H, JAB =9 Hz, HB), 6.87 (d, 1H, HA), and 3.92 (s, 3H, CH3).
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100 g
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200 mL
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Yield
94.8%

Synthesis routes and methods IV

Procedure details

A 85.2 g quantity of chlorine gas was absorbed in a mixture of 152 g (1.0 mole) of methyl salicylate and 500 ml of chloroform at less than 20° C. over a period of 6 hours while the mixture was stirred. The resulting reaction mixture was washed with water and the chloroform was removed. The residue was subjected to fractional distillation at reduced pressure to provide 152 g (81.5%) of a fraction at 117° to 120° C. and 8 mmHg., M.P. 51° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Cheng, PM Giguere, W Lv, BL Roth, AP Kozikowski - Tetrahedron letters, 2015 - Elsevier
… As compound 5 has previously served as an intermediate in the synthesis of zatosetron (3), a synthetic approach to this intermediate starting from methyl 5-chloro-2-hydroxybenzoate (6…
Number of citations: 17 www.sciencedirect.com
W Baker, DF Downing, AE Hewitt-Symonds… - Journal of the …, 1952 - pubs.rsc.org
… an oil-bath at 100" whilst a solution of methyl 5-chloro-2-hydroxybenzoate (18.7 g., 1 mol.) was … 4 hours (to hydrolyse any methyl 5-chloro-2-hydroxybenzoate) and saturated with carbon …
Number of citations: 4 pubs.rsc.org
Y Suzuki, H Takahashi - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
Salicylaldehydes with electron-withdrawing groups, ie, 2-hydroxy-5-nitrobenzaldehyde (2a), methyl 3-formyl-4-hydroxybenzoate (2b), methyl 5-chloro-3-formyl-2-hydroxybenzoate (2c), …
Number of citations: 62 www.jstage.jst.go.jp
JY Lu, JX Wang, Y Li, QY Chen, LL Qu… - Sensors and Actuators B …, 2021 - Elsevier
… (methyl p-methoxysalicylate, methyl 5-chloro-2-hydroxybenzoate) were titrated to BCNOH (Fig. … (methyl p-methoxysalicylate, methyl 5-chloro-2-hydroxybenzoate, tert-butyl bromoacetate …
Number of citations: 9 www.sciencedirect.com
P Bovonsombat, P Sophanpanichkul, A Pandey… - Tetrahedron …, 2015 - Elsevier
… Methyl-2-hydroxybenzoate (7) was converted into methyl 5-chloro-2-hydroxybenzoate (7a) in high yields (Table 1, entries 13). The major product of the chlorination of 8, 2-bromo-4-…
Number of citations: 23 www.sciencedirect.com
J Xu, J Berastegui-Cabrera… - International journal of …, 2021 - mdpi.com
… Direct substitution of methyl 5-chloro-2-hydroxybenzoate with a variety of amines in methanol afforded derivatives 11–15, 18–25, and 28. As shown in Scheme 2, condensation of 5-…
Number of citations: 6 www.mdpi.com
AJ Liepa, O Nguyen, S Saubern - Australian journal of chemistry, 2005 - CSIRO Publishing
… A solution of methyl 5-chloro-2-hydroxybenzoate (5.0 g) in N,N-dimethylformamide (20 mL) was treated with excess sodium hydride (1.3 g, 50% in oil). The suspension was heated to 80…
Number of citations: 11 www.publish.csiro.au
HC Lin, YL Wu, CY Hsu, MY Lin, LH Chen… - RSC Medicinal …, 2022 - pubs.rsc.org
… As shown in Scheme 1, methyl 5-chloro-2-hydroxybenzoate was considered a starting backbone of loxapine (A). For a convenient ring closure of compound A, 2-fluoro-nitrobenzene …
Number of citations: 1 pubs.rsc.org
J Xu, J Berastegui-Cabrera, H Chen… - Journal of medicinal …, 2020 - ACS Publications
… Substitution of methyl 5-chloro-2-hydroxybenzoate 27 with 4-fluorophenethylamine 28 in … Methyl 5-chloro-2-hydroxybenzoate (100 mg, 0.54 mmol) was dissolved in 10 mL of methanol …
Number of citations: 24 pubs.acs.org
NS Kumar, EA Amandoron, A Cherkasov… - Bioorganic & medicinal …, 2012 - Elsevier
… To a mixture of methyl 5-chloro-2-hydroxybenzoate (162 mg, 0.87 mmol) in isobutanol (0.5 mL) was added hydrazine hydrate (42 μL, 0.87 mmol). The reaction mixture was irradiated …
Number of citations: 31 www.sciencedirect.com

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